molecular formula C23H18Cl2N2O4 B12032455 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 769142-96-3

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12032455
CAS No.: 769142-96-3
M. Wt: 457.3 g/mol
InChI Key: GVVCMFUPHAKNKR-VULFUBBASA-N
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Description

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C23H18Cl2N2O4 and a molecular weight of 457.317 g/mol . This compound is known for its unique structure, which includes both dichlorobenzoyl and ethoxybenzoate groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of the dichlorobenzoyl and ethoxybenzoate precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

769142-96-3

Molecular Formula

C23H18Cl2N2O4

Molecular Weight

457.3 g/mol

IUPAC Name

[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C23H18Cl2N2O4/c1-2-30-18-10-5-16(6-11-18)23(29)31-19-8-3-15(4-9-19)14-26-27-22(28)17-7-12-20(24)21(25)13-17/h3-14H,2H2,1H3,(H,27,28)/b26-14+

InChI Key

GVVCMFUPHAKNKR-VULFUBBASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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